molecular formula C21H15F2N3O3 B3071599 6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011398-87-0

6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3071599
CAS No.: 1011398-87-0
M. Wt: 395.4 g/mol
InChI Key: RRZNFYGCAZXZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a high-value chemical scaffold designed for advanced pharmaceutical and biological research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged structure in medicinal chemistry known for its strong resemblance to purine bases, which allows it to interact effectively with a wide range of biological targets . The specific substitution pattern of this molecule—featuring a 1-phenyl group, a 3-methyl group, a 4-carboxylic acid handle, and a 6-aryl ring with a difluoromethoxy moiety—is strategically chosen to optimize its properties as a core building block for drug discovery . The primary research application of this compound is as a key intermediate in the design and synthesis of potential kinase inhibitors . The carboxylic acid functional group at the C4 position is a critical site for further derivatization, typically used to create amide or ester derivatives that can enhance binding affinity and selectivity for enzymatic targets . The difluoromethoxy group on the pendant phenyl ring is a common bioisostere that can improve metabolic stability and membrane permeability, making it a valuable feature in lead optimization campaigns . This compound is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3/c1-12-18-16(20(27)28)11-17(13-7-9-15(10-8-13)29-21(22)23)24-19(18)26(25-12)14-5-3-2-4-6-14/h2-11,21H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZNFYGCAZXZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H17F2N3O3C_{22}H_{17}F_{2}N_{3}O_{3}, with a molecular weight of approximately 409.39 g/mol. Its structure is characterized by:

  • A pyrazolo[3,4-b]pyridine core.
  • A difluoromethoxy substituent on the phenyl ring.
  • A carboxylic acid functional group at the 4-position.

This unique structure contributes to its chemical properties and biological activities.

Research indicates that this compound functions primarily as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways related to cell growth, differentiation, and metabolism. The compound's ability to modulate these pathways positions it as a candidate for treating various diseases, particularly metabolic disorders like diabetes and its complications, such as diabetic nephropathy and neuropathy.

Pharmacological Effects

The compound has demonstrated significant anti-inflammatory properties in various studies. Its inhibitory effects on cyclooxygenase (COX) enzymes have been highlighted in research where it showed potential to suppress COX-1 and COX-2 activity, which are key players in inflammation pathways .

Structure-Activity Relationship (SAR)

The presence of the difluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability compared to structurally similar compounds. Comparative studies have shown that derivatives with different substituents exhibit varied biological activities, emphasizing the importance of structural modifications in optimizing therapeutic efficacy.

In Vitro Studies

In vitro assays have been conducted to assess the compound's efficacy against various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects on specific cancer types through mechanisms involving apoptosis and cell cycle arrest. Detailed IC50 values were determined for several analogs in comparison to standard chemotherapeutic agents .

Animal Models

Animal studies have further elucidated the anti-inflammatory effects of this compound. In models of carrageenan-induced paw edema and cotton pellet-induced granuloma, it demonstrated significant reduction in inflammation markers compared to controls, suggesting its potential utility in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 6-(4-hydroxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylateHydroxy group instead of difluoromethoxyKinase inhibitionLess lipophilic
Methyl 6-(2-furyl)-3-methyl-1-phenyl-pyrazolo[3,4-b]pyridineFuran ring substitutionAntibacterial activityDifferent pharmacological profile
Methyl 6-(trifluoromethyl)phenyl)-pyrazolo[3,4-b]pyridineTrifluoromethyl groupAnticancer activityMore potent against certain cancers

This table illustrates how modifications can lead to diverse biological activities and therapeutic potentials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrazolo[3,4-b]pyridine scaffold is versatile, with modifications to substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 1-Phenyl, 3-methyl, 4-carboxylic acid, 6-(4-difluoromethoxyphenyl) C₂₂H₁₅F₂N₃O₃ 427.37 Difluoromethoxy enhances metabolic stability; carboxylic acid improves solubility
Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-(4-Fluorophenyl), 3-methyl, 4-methyl ester, 6-(4-difluoromethoxyphenyl) C₂₂H₁₆F₃N₃O₃ 427.4 Methyl ester reduces polarity compared to carboxylic acid; fluorophenyl may influence target selectivity
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(4-Chlorophenylmethyl), 3,6-dimethyl, 4-carboxylic acid C₁₆H₁₄ClN₃O₂ 331.76 Chlorine substituent increases lipophilicity; absence of difluoromethoxy reduces metabolic resistance
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid 1-(3-Trifluoromethylbenzyl), 6-methyl, 3-carboxylic acid C₁₂H₁₀F₃N₃O₂ 285.22 Trifluoromethyl group enhances electronegativity; smaller scaffold may limit binding affinity
3-Cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1,6-Bis(4-fluorophenyl), 3-cyclopropyl, 4-carboxylic acid C₂₅H₁₆F₂N₃O₂ 440.41 Cyclopropyl group introduces steric hindrance; dual fluorophenyls may improve π-π stacking

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester derivatives (e.g., methyl ester in ) but is less lipophilic than chlorine-substituted analogs (e.g., ) .
  • Hydrogen Bonding : The difluoromethoxy group (OCHF₂) provides weaker hydrogen-bonding capacity compared to methoxy (OCH₃) but offers resistance to oxidative metabolism, as seen in related pyrazolo-pyridines .

Pharmacological Potential

  • Kinase Inhibition : Pyrazolo[3,4-b]pyridines with hydrogen bond-donating groups (e.g., carboxylic acid) show affinity for ATP-binding pockets in kinases, as demonstrated in pyrazolo[4,3-c]pyridin-4(5H)-ones () .
  • Metabolic Stability : The difluoromethoxy group in the target compound likely reduces CYP450-mediated metabolism compared to methoxy or hydroxyl analogs, a trend observed in fluorinated heterocycles .

Q & A

Basic Synthesis Route

Q: What are the standard synthetic routes for preparing pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives? A: The core scaffold is typically synthesized via a three-component condensation reaction. A 5-aminopyrazole derivative (e.g., 5-amino-3-methyl-1-phenyl-1H-pyrazole) reacts with an aromatic aldehyde (e.g., 4-(difluoromethoxy)benzaldehyde) and pyruvic acid under reflux in ethanol or acetic acid. This forms the pyrazolo[3,4-b]pyridine ring, with the carboxylic acid group introduced via pyruvic acid. Workup involves recrystallization from ethanol or DMF/water mixtures to isolate the product .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and purity in analogs with bulky substituents (e.g., difluoromethoxy groups)? A: Bulky substituents may hinder cyclization. Optimization strategies include:

  • Catalysts: Use Lewis acids (e.g., ZnCl₂) or palladium catalysts to facilitate coupling reactions (analogous to methods in ).
  • Solvents: Switch to polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates.
  • Temperature Control: Gradual heating (60–80°C) prevents decomposition of thermally sensitive groups .

Basic Spectroscopic Characterization

Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: Key methods include:

  • IR Spectroscopy: Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and difluoromethoxy (C-F stretch ~1100–1200 cm⁻¹).
  • ¹H/¹³C NMR: Assigns aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and carboxylic acid protons (broad ~13 ppm in DMSO-d₆).
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ expected at ~410–420 Da) .

Advanced Crystallography Analysis

Q: How can X-ray crystallography resolve ambiguities in molecular conformation or hydrogen bonding? A: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines:

  • Conformation: Planarity of the pyrazolopyridine core and torsion angles of substituents.
  • Hydrogen Bonding: Interactions between the carboxylic acid and adjacent moieties (e.g., N-H···O or O-H···N patterns), critical for understanding solid-state packing and stability .

Basic Biological Screening

Q: What methodologies are used to evaluate antibacterial activity in pyrazolopyridine derivatives? A: Standard protocols include:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution.
  • Zone of Inhibition: Agar diffusion assays with compound-loaded discs (concentrations: 10–100 µg/mL).
  • Controls: Compare to ampicillin or ciprofloxacin to establish baseline activity .

Advanced SAR Studies

Q: How do structural modifications (e.g., difluoromethoxy vs. methoxy groups) impact biological activity? A: Systematic SAR studies involve:

  • Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
  • Enzymatic Assays: Test inhibition of bacterial enzymes (e.g., DNA gyrase) to correlate substituent effects with binding affinity.
  • Computational Docking: Use AutoDock or Schrödinger to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .

Handling Data Contradictions in Bioactivity

Q: How should researchers resolve discrepancies in reported bioactivity data for structurally similar compounds? A: Critical steps include:

  • Replication: Verify assays under identical conditions (e.g., pH, bacterial strain).
  • Purity Analysis: Confirm compound integrity via HPLC (>95% purity).
  • Meta-Analysis: Compare data across studies, noting variables like solvent (DMSO vs. saline) or incubation time .

Computational Methods in Design

Q: What computational tools predict the pharmacokinetic properties of this compound? A: Use platforms like SwissADME or ADMETlab to estimate:

  • Lipophilicity (LogP): Predicts membrane permeability (target: LogP ~2–3).
  • Solubility: Assess aqueous solubility via QSPR models.
  • Metabolic Stability: Cytochrome P450 interactions via docking simulations (e.g., CYP3A4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.